molecular formula C7H9NO3 B1353320 Ethyl 5-methylisoxazole-4-carboxylate CAS No. 51135-73-0

Ethyl 5-methylisoxazole-4-carboxylate

Cat. No. B1353320
CAS RN: 51135-73-0
M. Wt: 155.15 g/mol
InChI Key: KOMSQTMQKWSQDW-UHFFFAOYSA-N
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Description

Ethyl 5-methylisoxazole-4-carboxylate is a colorless liquid . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It shows systemic antifungal activity accompanied by high levels of phytotoxicity .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methylisoxazole-4-carboxylate can be represented by the SMILES string CCOC(=O)c1cnoc1C .


Chemical Reactions Analysis

The reaction of 5-aminoisoxazoles with diethyl 2 has been studied . The yield was 1.9 g (81%), and the colorless crystals had a melting point of 138–140°С . The 1H NMR spectrum (400 MHz, DMSO -d6), δ, ppm (J, Hz) was as follows: 1.21 (3H, t, J = 7.2, 3-СН 2 С Н 3); 1.35 (3Н, t, J = 6.8, CO 2 CH 2 C H 3); 2.98 (3Н, q, J = 7.2, C H 2 CH 3); 4.38 (2Н, q, J = 6.8, CO 2 C H 2 CH 3); 7.03 (1H, s, H-5); 12.55 (1H, s, OH) .


Physical And Chemical Properties Analysis

Ethyl 5-methylisoxazole-4-carboxylate has a refractive index of n20/D 1.460 and a density of 1.118 g/mL at 25 °C .

Scientific Research Applications

1. Synthesis of Biomimetic Compounds

Ethyl 5-methylisoxazole-4-carboxylate plays a significant role in the synthesis of biomimetic compounds. It is used in the efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor for biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

2. Immunomodulatory Agents

This compound is involved in the creation of immunomodulatory agents. A study describes the unusual behavior of its ethyl ester during deamination, leading to compounds with potential immunomodulatory effects (Ryng & Szostak, 2009).

3. Creation of Chiral Compounds

Ethyl 5-methylisoxazole-4-carboxylate is also used in the creation of chiral 2-aminoalkyloxazole-5-carboxylates. These are synthesized from isoxazol-5(2H)-ones, demonstrating the versatility of this compound in creating structurally diverse molecules (Cox, Prager, & Svensson, 2003).

4. Isoxazole–Oxazole Conversion

It's involved in isoxazole–oxazole conversion, a process important in the synthesis of various complex molecules. The base-catalysed conversion of ethyl 5-methylisoxazole-4-carboxylate derivatives plays a critical role in this transformation (Doleschall & Seres, 1988).

5. Synthesis of Neurotransmitter Analogues

This compound is used in the synthesis of neurotransmitter analogues. The lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog, demonstrates its application in neurochemistry (Zhou & Natale, 1998).

Safety And Hazards

Ethyl 5-methylisoxazole-4-carboxylate is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

ethyl 5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-11-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMSQTMQKWSQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426552
Record name Ethyl 5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylisoxazole-4-carboxylate

CAS RN

51135-73-0
Record name Ethyl 5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-METHYLISOXAZOLE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (52.6 g) was dissolved in water (150 ml) and stirred while an ice-cold solution of sodium hydroxide (30.28 g) in water (100 ml) was added. This solution was stirred for 15 minutes then absolute ethanol (600 ml) added and the solution stirred for a further 15 minutes. Ethyl ethoxymethyleneacetoacetate (128 g) was dissolved in absolute ethanol (100 ml) and added to the hydroxylamine solution. After stirring for 30 hours the solvents were removed on a rotary evaporator (bath at 45° C.). The clear oil was distilled at reduced pressure through a 15 cm Vigreaux column. Product collected as a clear oil at 50°-54° C./0.5 mm Hg.
Quantity
52.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.28 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Ethyl ethoxymethyleneacetoacetate
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Hamdi, E Said, AA Farahat… - Letters in Drug …, 2016 - ingentaconnect.com
… Ethyl-5methylisoxazole-4-carboxylate as yellow oil, which was used directly in the next step. … Ethyl-5-methylisoxazole-4-carboxylate 7g (0.045 mol) was heated under reflux in aqueous …
Number of citations: 4 www.ingentaconnect.com
G Suresh, RV Nadh, N Srinivasu… - Letters in Organic …, 2018 - ingentaconnect.com
… Further cyclization of 3 in presence of aqueous hydroxylamine hydrochloride and alcoholic NaOH resulted in ethyl 5-methylisoxazole-4-carboxylate 4 as a dark brown liquid in 48% yield…
Number of citations: 6 www.ingentaconnect.com
Y Tamura, Y Miki, Y Sumida, M Ikeda - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… Work-up as described for (XV) gave an oil (54 mg, 65%), identified as ethyl 5-methylisoxazole-4-carboxylate (XVI) 4 by spectral comparisons with an authentic sample; vmX. (CHCl,) …
Number of citations: 3 pubs.rsc.org
S Takimoto, A Sugiura, S Minami, T Tasaka… - Bioorganic & Medicinal …, 2016 - Elsevier
… The compound 14 is 1,4-phenylenebis(methylene)bis(3-ethyl-5-methylisoxazole-4-carboxylate), which is able to be synthesized easily from isoxazole-4-carboxylic acids and 1,4-…
Number of citations: 12 www.sciencedirect.com
SA El Bialy, KF El Kader, MB El-Ashmawy - Curr Med Chem, 2011 - academia.edu
… acetic anhydride (AcO) gave ethyl ethoxymethyleneacetoacetate, whose reaction with hydroxylamine sulfate in the presence of NaOAc furnished ethyl 5-methylisoxazole 4-carboxylate …
Number of citations: 14 www.academia.edu
S AA El Bialy, KF Abd El Kader… - Current Medicinal …, 2011 - ingentaconnect.com
… acetic anhydride (Ac2O) gave ethyl ethoxymethyleneacetoacetate, whose reaction with hydroxylamine sulfate in the presence of NaOAc furnished ethyl 5-methylisoxazole 4-carboxylate …
Number of citations: 0 www.ingentaconnect.com
X Sun, J Zhu, H You, B Chen, F Chen - 2021 - researchsquare.com
… Interestingly, the reaction yields were found to be centred below 40%, especially when four of additives — benzo[c]isoxazole, ethyl 5-methylisoxazole- 4-carboxylate, ethyl isoxazole-4-…
Number of citations: 3 www.researchsquare.com
H Kadri - 2010 - search.proquest.com
Cancer is a leading cause of death worldwide. Chemotherapy is the main approach used currently for the treatment and management of this disease especially disseminated malignant …
Number of citations: 3 search.proquest.com
M Baumann, IR Baxendale, SV Ley… - Beilstein Journal of …, 2011 - beilstein-journals.org
This review presents a comprehensive overview on selected synthetic routes towards commercial drug compounds as published in both journal and patent literature. Owing to the vast …
Number of citations: 572 www.beilstein-journals.org
MT Shreenivas, BE Kumara Swamy, JG Manjunatha… - Pharma Chem, 2011
Number of citations: 10

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